5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)-
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Overview
Description
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methoxy and phenylmethyl groups via nucleophilic or electrophilic substitution.
Reduction/Oxidation Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Green Chemistry: Implementation of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Thiazolopyrimidines are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities.
Medicine
Drug Development: Potential use in developing new pharmaceuticals targeting specific diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- would depend on its specific biological target. Common mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Pyrimidinones: Compounds with a pyrimidine ring and a ketone group.
Uniqueness
The unique combination of functional groups and the specific substitution pattern in 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
199852-37-4 |
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Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
7-benzyl-3-methoxy-6-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C17H20N2O2S/c1-11(2)15-13(9-12-7-5-4-6-8-12)18-17-19(16(15)20)14(21-3)10-22-17/h4-8,11,14H,9-10H2,1-3H3 |
InChI Key |
PACQPJPTAVHWMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C2N(C1=O)C(CS2)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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